

A Comparative Pharmacokinetic Profile: Methyl 5-acetamido-2-hydroxybenzoate versus Mesalazine

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Compound of Interest

Compound Name: *Methyl 5-acetamido-2-hydroxybenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of **Methyl 5-acetamido-2-hydroxybenzoate** against the well-established aminosalicylate, Mesalazine (5-aminosalicylic acid or 5-ASA). Due to the limited availability of direct experimental pharmacokinetic data for **Methyl 5-acetamido-2-hydroxybenzoate**, this comparison leverages in-silico predictions for the target compound and extensive experimental data for Mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). **Methyl 5-acetamido-2-hydroxybenzoate** is the methyl ester of N-Ac-5-ASA, making this a relevant comparison for understanding its potential behavior in the body.

Overview of Compounds

Methyl 5-acetamido-2-hydroxybenzoate is a derivative of salicylic acid.[1] Recent research has explored its potential as a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2]

Mesalazine (5-ASA) is an established anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[3][4][5] It is available in various oral and rectal formulations designed to deliver the active drug to the site of inflammation in the gastrointestinal tract.[5][6]

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for **Methyl 5-acetamido-2-hydroxybenzoate** (based on computational predictions) and Mesalazine (based on experimental data from various formulations).

Parameter	Methyl 5-acetamido-2-hydroxybenzoate (In-Silico Prediction)	Mesalazine (5-ASA) (Experimental Data)	N-acetyl-5-ASA (Ac-5-ASA) (Experimental Data)
Molecular Weight (Da)	209.20[7]	153.14	195.17
LogP	1.9[7]	~1.2	~1.5
Human Intestinal Absorption (%)	High (Predicted)	Variable (21-22% absorbed from extended-release formulations)[8]	-
Plasma Protein Binding (%)	-	43 ± 6[8]	78 ± 1[8]
Blood-Brain Barrier Penetration	Predicted to cross[1]	Low	Low

Table 1: Physicochemical and Absorption/Distribution Properties

Parameter	Mesalazine (5-ASA) (Experimental Data)	N-acetyl-5-ASA (Ac-5-ASA) (Experimental Data)
Tmax (hours)	0.5 - 4 (highly formulation dependent)[3]	1.75 - 8 (formulation dependent)[3]
Cmax	0.02 - 1.2 µg/mL (steady state) [9]	0.1 - 2.9 µg/mL (steady state) [9]
AUC	4.37 mg/L·h (single 1g oral dose, prolonged-release)[3]	-
Elimination Half-life (t1/2)	0.4 - 2.4 hours (rapid elimination)[9]	6 - 14 hours[8][9]
Urinary Excretion (% of dose)	11 - 56 (total 5-ASA, formulation dependent)[10][11]	-
Fecal Excretion (% of dose)	12 - 75 (total 5-ASA, formulation dependent)[10][11]	-

Table 2: Experimental Pharmacokinetic Parameters of Mesalazine and its Metabolite

Experimental Protocols

The experimental data for Mesalazine is derived from various clinical studies. A typical pharmacokinetic study protocol involves the following steps:

- **Subject Recruitment:** Healthy adult volunteers or patients with IBD are enrolled.[10]
- **Drug Administration:** A single or multiple doses of a specific Mesalazine formulation are administered orally.[3][12]
- **Sample Collection:** Serial blood and urine samples are collected at predefined time points over a period of 24 to 96 hours.[10][12]
- **Bioanalysis:** Plasma and urine concentrations of Mesalazine and its metabolite, N-Ac-5-ASA, are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

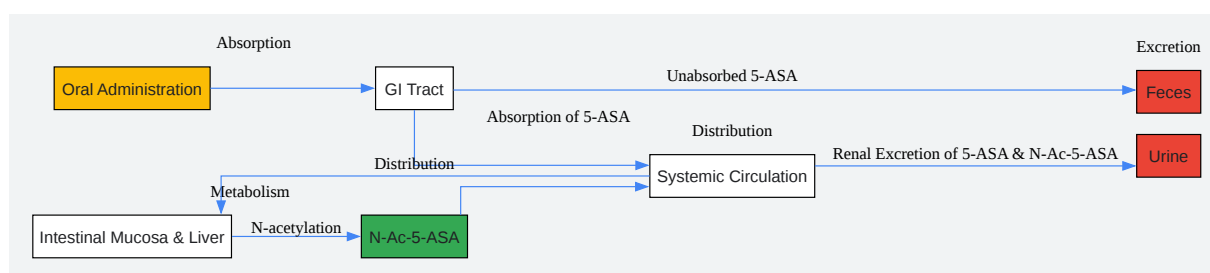
- **Pharmacokinetic Analysis:** The concentration-time data is used to calculate key pharmacokinetic parameters including C_{max}, T_{max}, AUC, and elimination half-life using non-compartmental or compartmental analysis.

Metabolism and Excretion

Mesalazine is primarily metabolized in the intestinal mucosa and the liver via N-acetylation to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).^{[3][8][9]} This metabolite is considered therapeutically inactive. Both the parent drug and its metabolite are mainly excreted in the urine.^{[3][8]} A significant portion of an oral dose of Mesalazine is not absorbed and is excreted in the feces.^{[10][11]}

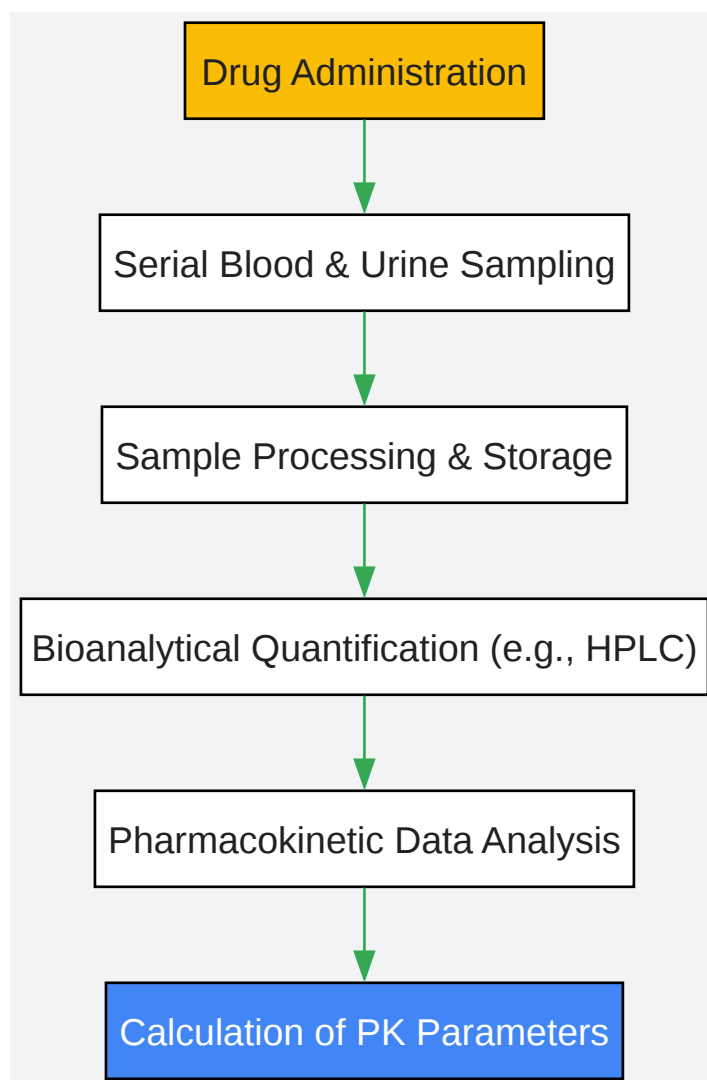
Methyl 5-acetamido-2-hydroxybenzoate, being the methyl ester of N-Ac-5-ASA, would likely undergo hydrolysis by esterases in the plasma and tissues to form N-Ac-5-ASA and methanol. The resulting N-Ac-5-ASA would then follow the known elimination pathway of this metabolite, which is primarily renal excretion.

Visualizations



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Caption: Pharmacokinetic pathway of orally administered Mesalazine (5-ASA).



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Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

While direct experimental pharmacokinetic data for **Methyl 5-acetamido-2-hydroxybenzoate** is not yet available, in-silico predictions suggest it has favorable absorption characteristics. Its structural relationship to N-acetyl-5-aminosalicylic acid, the primary metabolite of Mesalazine, provides a strong basis for predicting its metabolic fate. It is anticipated that **Methyl 5-acetamido-2-hydroxybenzoate** would act as a pro-drug for N-Ac-5-ASA.

In contrast, Mesalazine has been extensively studied, and its pharmacokinetic profile is well-characterized, though highly dependent on the specific drug delivery formulation.^{[10][11]} It

exhibits rapid metabolism to N-Ac-5-ASA and is eliminated through both renal and fecal routes. [3][8][9]

Further in-vivo studies are necessary to definitively establish the pharmacokinetic profile of **Methyl 5-acetamido-2-hydroxybenzoate** and validate the in-silico predictions. This will be crucial for determining its potential therapeutic applications and dosing regimens.

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